ethyl 4-[2-methyl-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonyl]piperazine-1-carboxylate
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Description
Ethyl 4-[2-methyl-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H23N3O7S2 and its molecular weight is 445.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.09774243 g/mol and the complexity rating of the compound is 839. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-[2-methyl-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonyl]piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and efficacy against various pathogens.
Chemical Structure and Properties
The compound features a piperazine core linked to a thiazolidine moiety, which is known for its diverse biological properties. The molecular formula is C19H23N5O3S, and it has a molecular weight of 393.55 g/mol. The structural complexity allows for various interactions with biological targets, contributing to its pharmacological potential.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of fungal strains including Candida spp. and Aspergillus spp..
Table 1: Antimicrobial Efficacy of Related Compounds
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
L-173 | C. albicans | 0.015 µg/mL |
L-310 | A. niger | 0.03 µg/mL |
L-163 | T. rubrum | 0.06 µg/mL |
The compound's structural features significantly influence its antimicrobial activity; modifications in the side chains can enhance or diminish effectiveness against specific pathogens .
The mechanisms by which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that the thiazolidine ring plays a crucial role in interacting with cellular targets involved in metabolic pathways critical for pathogen survival.
Case Study: Efficacy Against Resistant Strains
A notable study evaluated the efficacy of this compound against clinical isolates of C. albicans that are resistant to conventional antifungal treatments such as itraconazole and ketoconazole. The results indicated that the compound could suppress yeast cell germination more effectively than standard treatments at comparable doses .
Cytotoxicity and Safety Profile
While assessing the biological activity of this compound, it is essential to evaluate its cytotoxic effects on human cells. Preliminary studies suggest that at therapeutic concentrations, the compound exhibits minimal cytotoxicity, making it a promising candidate for further development .
Properties
IUPAC Name |
ethyl 4-[2-methyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O7S2/c1-3-27-17(22)18-7-9-19(10-8-18)29(25,26)15-12-14(5-4-13(15)2)20-16(21)6-11-28(20,23)24/h4-5,12H,3,6-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLAUOSHAFOYML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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